Kalium-5-methyl-1,2,4-oxadiazol-3-carboxylat

Übersicht

Beschreibung

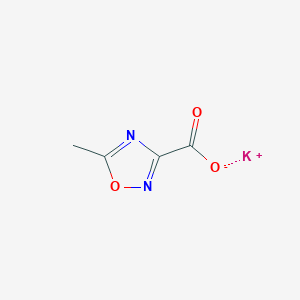

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 20615-94-5 . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . and is usually in a solid form .

Molecular Structure Analysis

The molecular formula of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is C4H3KN2O3 . The InChI code for the compound is 1S/C4H4N2O3.K/c1-2-5-3 (4 (7)8)6-9-2;/h1H3, (H,7,8);/q;+1/p-1 .Physical and Chemical Properties Analysis

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Der 1,2,4-Oxadiazol-Ring ist ein Bestandteil vieler pharmazeutisch relevanter Gerüste. Er wurde in Laborpraktiken zur Herstellung bioaktiver Verbindungen verwendet, da er bei verschiedenen biologischen Aktivitäten wirksam ist .

Antiinfektiva

Untersuchungen zeigen, dass unterschiedlich substituierte 1,2,4-Oxadiazole als Antiinfektiva mit Aktivitäten wie antibakteriell, antiviral und antileishmanial synthetisiert wurden .

Antibakterielle Aktivität

Verbindungen mit dem 1,2,4-Oxadiazol-Ring wurden auf ihre antibakterielle Aktivität untersucht. Dazu gehört die Bewertung der Auswirkungen dieser Verbindungen nach Exposition gegenüber bestimmten Bedingungen wie UV-Licht .

Landwirtschaftliche biologische Aktivitäten

Die Derivate von 1,2,4-Oxadiazol zeigen ein breites Spektrum an landwirtschaftlichen biologischen Aktivitäten und werden für die Entwicklung effizienter und risikoarmer chemischer Pestizide in Betracht gezogen .

Entwicklung von Medizin und Landwirtschaft

Neue Moleküle mit potenziellen biologischen Wirkungen, die heterocyclische Einheiten wie 1,3,4-Oxadiazole enthalten, sind für die Entwicklung von Medizin und Landwirtschaft von Bedeutung. Sie zeigen eine wünschenswerte biologische Aktivität, die für verschiedene Anwendungen genutzt werden kann .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be used, and if in eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Mode of Action

Oxadiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Oxadiazole derivatives are known to be involved in various biological activities, indicating that they may influence multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . .

Biochemische Analyse

Biochemical Properties

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial, antifungal, and antiviral properties . The compound can inhibit the activity of certain enzymes, thereby affecting the metabolic pathways within microorganisms. Additionally, it can bind to proteins, altering their structure and function, which can lead to the inhibition of microbial growth.

Cellular Effects

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the immune response, leading to enhanced antiviral activity . It can also interfere with the metabolic processes of cells, leading to reduced energy production and cell growth.

Molecular Mechanism

The molecular mechanism of action of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of necessary metabolites. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and prolonged modulation of gene expression.

Dosage Effects in Animal Models

The effects of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antibacterial and antiviral activity . At higher doses, it can cause toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of microorganisms . The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it can inhibit the synthesis of nucleotides, which are crucial for DNA and RNA synthesis, thereby affecting cell replication and growth.

Transport and Distribution

Within cells and tissues, Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression. Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes.

Eigenschaften

IUPAC Name |

potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJPGPIMVDHGGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697542 | |

| Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-94-5 | |

| Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)

![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)